![molecular formula C18H18FN3O3 B1211201 3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid ethyl ester](/img/structure/B1211201.png)
3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid ethyl ester
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Overview
Description
3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid ethyl ester is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Chemical Synthesis and Cyclization Reactions
Research on compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, has demonstrated significant interest in the peculiarities of cyclization reactions. For instance, the study by Goryaeva et al. (2013) delves into the reactions of ethyl 2-ethoxymethylene-3-oxo esters with 3-amino-5-hydroxypyrazole, leading to various pyrazolo[1,5-a]pyrimidin-6-carboxylates under different conditions, showcasing the complexity and versatility of these compounds in synthesis pathways Goryaeva et al., 2013.
Biological Evaluation and Anticancer Properties
Further investigations into pyrazolopyrimidine derivatives have revealed their potential in biomedical applications, particularly as anticancer and anti-inflammatory agents. Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, indicating the therapeutic potential of these compounds Rahmouni et al., 2016.
Antitumor Activities and Chemical Characterization
Another study by Jing (2011) focused on the synthesis of compounds containing fluoropyrimidines, exploring their antitumor activities and contributing to the understanding of their chemical properties and potential applications in cancer therapy Jing, 2011.
Advanced Chemical Synthesis Techniques
Research on the synthesis of fluorophenyl-related pyrazolo[1,5-a]pyrimidines, as demonstrated by Wu et al. (2006), highlights the advanced techniques and reactivity exploited to create novel compounds with potential applications in various scientific fields, including materials science and fluorescent molecule development Wu et al., 2006.
properties
Product Name |
3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid ethyl ester |
---|---|
Molecular Formula |
C18H18FN3O3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate |
InChI |
InChI=1S/C18H18FN3O3/c1-3-25-17(23)9-8-14-11(2)20-16-10-15(21-22(16)18(14)24)12-4-6-13(19)7-5-12/h4-7,10,21H,3,8-9H2,1-2H3 |
InChI Key |
XSDFSUHYPCZHMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(N=C2C=C(NN2C1=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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